1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- is a chemical compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base
Preparation Methods
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- involves several steps. The synthetic route typically starts with the preparation of the oxathiolane ring, followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)-: This compound has a different stereochemistry, which may affect its biological activity and applications.
Other purine derivatives: Compounds with similar purine bases but different substituents or ring structures can be compared to highlight the unique properties of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)-.
The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-trans)- lies in its specific structure and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
149819-74-9 |
---|---|
Molecular Formula |
C9H10ClN5O2S |
Molecular Weight |
287.73 g/mol |
IUPAC Name |
[(2S,5S)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5-/m0/s1 |
InChI Key |
ZQYFBYPPSPKXNN-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.